trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
CAS No.: 105453-62-1
Cat. No.: VC18412774
Molecular Formula: C22H16O2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105453-62-1 |
|---|---|
| Molecular Formula | C22H16O2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | (1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
| Standard InChI | InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
| Standard InChI Key | YNRNDZFOPXEGFK-RBBKRZOGSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene (C₂₂H₁₆O₂) is a dihydrodiol derivative of dibenz[a,h]anthracene (C₂₂H₁₄), a well-characterized carcinogenic PAH . The parent compound consists of five fused benzene rings arranged in a linear configuration, while the dihydrodiol variant features hydroxyl groups at the 1 and 2 positions, introducing stereochemical complexity. The molecular weight of the dihydrodiol is 312.4 g/mol, distinguishing it from the parent compound (278.35 g/mol) .
The hydroxyl groups enhance the compound’s polarity compared to non-hydroxylated PAHs, increasing its solubility in aqueous environments. This property influences its bioavailability and interaction with biological systems, as polar metabolites are more readily transported within cellular environments.
Metabolic Pathways and Enzymatic Transformation
Hepatic Metabolism
Metabolic studies using liver microsomes from 3-methylcholanthrene (3-MC)-pretreated rats demonstrate that trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes extensive biotransformation . The primary metabolites include 1,2,3,4-tetrahydrotetrols and 1,2-diol-3,4-epoxides, with the latter exhibiting heightened mutagenic potential . Cytochrome P450 enzymes, particularly those induced by 3-MC, play a pivotal role in these transformations, altering the stereoselectivity of metabolite formation .
Stereochemical Influences
The quasi-axial conformation of the hydroxyl groups in the dihydrodiol directs metabolic activity toward the vicinal double bond, facilitating epoxidation . This contrasts with earlier hypotheses suggesting axial hydroxyls might divert metabolism away from reactive sites. The resulting diol epoxides adopt either cis or trans configurations relative to the epoxide oxygen, with the trans isomer showing greater stability and mutagenic activity .
Biological and Toxicological Profile
Mutagenicity and Carcinogenicity
Metabolic activation of trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene generates reactive intermediates capable of forming DNA adducts, a critical step in PAH-induced carcinogenesis . Comparative studies with dibenz[a,h]anthracene reveal that the dihydrodiol’s metabolites exhibit higher mutagenic potency in bacterial and mammalian cell assays . In animal models, chronic exposure to these metabolites correlates with tumor initiation in epithelial tissues, underscoring their role as proximate carcinogens .
Mechanistic Insights
The diol epoxide metabolites intercalate into DNA, forming covalent bonds with guanine residues. This interaction disrupts DNA replication and repair mechanisms, leading to frameshift mutations and chromosomal aberrations . The stereochemistry of the epoxide moiety influences adduct stability, with trans-configured adducts persisting longer in genomic DNA .
Environmental Presence and Monitoring
Sources and Persistence
As a derivative of dibenz[a,h]anthracene, trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene originates from incomplete combustion of organic materials, including fossil fuels and biomass. Its environmental persistence is attributed to the stability of PAH structures, which resist microbial degradation under anaerobic conditions.
Bioaccumulation and Ecotoxicology
The compound’s moderate hydrophobicity (log P ~5.2) facilitates bioaccumulation in lipid-rich tissues of aquatic organisms. Chronic exposure in wildlife populations has been linked to hepatic neoplasms and immunosuppression, mirroring effects observed in laboratory settings.
Comparative Analysis with Structurally Related PAHs
The table below contrasts trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene with related PAHs in terms of structural features and biological activity:
This comparison highlights the unique role of hydroxylation in enhancing the reactivity and toxicity of PAH derivatives.
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